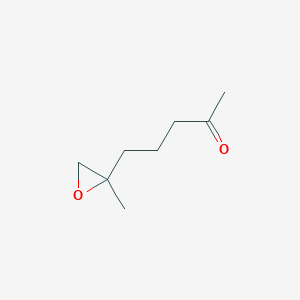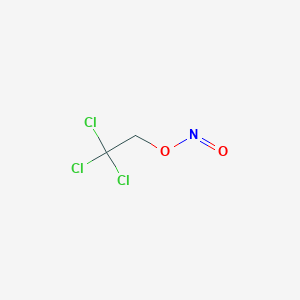
2,2,2-Trichloroethyl nitrite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl nitrite is an organic compound with the molecular formula C2H2Cl3NO2. It is a nitrite ester derived from 2,2,2-trichloroethanol and nitrous acid. This compound is known for its reactivity and is used in various chemical processes and research applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl nitrite can be synthesized through the reaction of 2,2,2-trichloroethanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with 2,2,2-Trichloroethanol: The 2,2,2-trichloroethanol is then added to the nitrous acid solution, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation method with scaled-up reaction vessels and controlled conditions to ensure safety and efficiency.
化学反应分析
Types of Reactions: 2,2,2-Trichloroethyl nitrite undergoes various chemical reactions, including:
Nitrosation: It can nitrosate thiols to form thionitrites.
Decomposition: It can decompose under certain conditions to release nitrogen oxides.
Common Reagents and Conditions:
Thiols: React with thiols in aqueous solutions to form thionitrites.
Acids and Bases: The reaction rate can be influenced by the pH of the solution.
Major Products Formed:
Thionitrites: Formed from the reaction with thiols.
Nitrogen Oxides: Released during decomposition.
科学研究应用
2,2,2-Trichloroethyl nitrite is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for nitrosation reactions.
Biological Studies: It is studied for its potential effects on biological systems, particularly in the context of nitrosation reactions.
Chemical Analysis: It is used in analytical chemistry for the detection and quantification of thiols and other reactive species.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl nitrite primarily involves its ability to donate a nitroso group (NO) to other molecules. This process, known as nitrosation, can modify the structure and function of target molecules. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its nitrosating ability.
相似化合物的比较
2,2,2-Trichloroethanol: A precursor to 2,2,2-trichloroethyl nitrite, used in various chemical reactions.
2,2-Dichloroethyl nitrite: A related nitrite ester with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its high reactivity and the presence of three chlorine atoms, which enhance its electron-withdrawing capability and make it a potent nitrosating agent.
属性
CAS 编号 |
90229-86-0 |
|---|---|
分子式 |
C2H2Cl3NO2 |
分子量 |
178.40 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl nitrite |
InChI |
InChI=1S/C2H2Cl3NO2/c3-2(4,5)1-8-6-7/h1H2 |
InChI 键 |
YURNBPLUXKYSOL-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)(Cl)Cl)ON=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



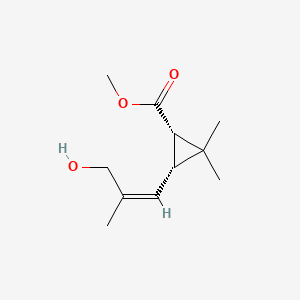
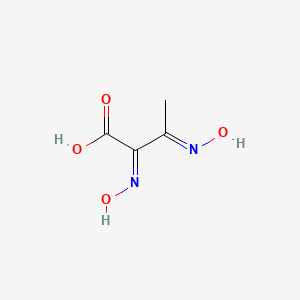
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
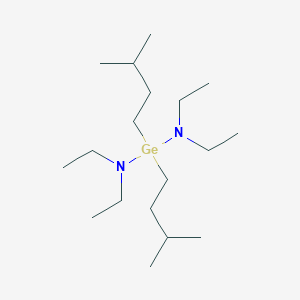
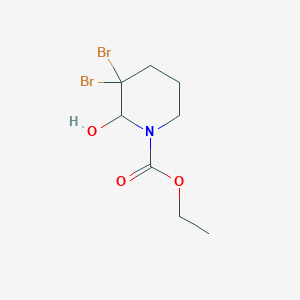
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
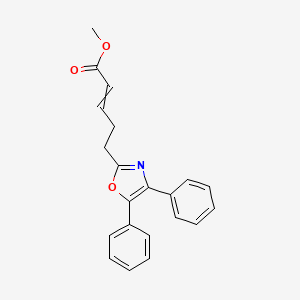
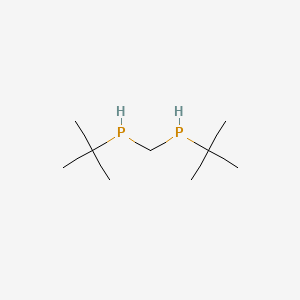
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
